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Compound of Interest

Compound Name: LC-2

Cat. No.: B15623353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lankacidin C, a polyketide

antibiotic with significant antibacterial and antitumor properties. This document delves into its

chemical architecture, biological activities, and the molecular pathways it modulates. Detailed

experimental protocols are provided to facilitate further research and development.

Chemical Structure and Properties of Lankacidin C
Lankacidin C is a macrocyclic polyketide characterized by a 17-membered carbocyclic ring

bridged by a δ-lactone. Its complex structure is a product of a modular and iterative mixed

polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway in

Streptomyces rochei.
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Identifier Value

Systematic Name

N-

[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7,13-

dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-

oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-

yl]-2-oxopropanamide

Synonyms LC-2, Lankacidin, Bundlin A, Antibiotic T-2636 C

Molecular Formula C25H33NO7

Molecular Weight 459.53 g/mol

InChI Key ATDILMLBOZKFGI-JUTMVFGESA-N

SMILES

C[C@@H]1[C@H]2C--INVALID-LINK--

(C(=O)O2)C)NC(=O)C(=O)C)/C)O)/C">C@@H

O

Biological Activity and Mechanism of Action
Lankacidin C exhibits a dual mechanism of action, making it a molecule of interest for both

infectious diseases and oncology.

Antibacterial Activity: Ribosome Inhibition
Lankacidin C is a potent inhibitor of bacterial protein synthesis. It binds to the peptidyl

transferase center (PTC) on the 50S subunit of the bacterial ribosome. This binding event

interferes with peptide bond formation, a critical step in protein elongation, thereby halting

bacterial growth. Notably, Lankacidin C can act synergistically with other antibiotics, such as

lankamycin, which binds to the nascent peptide exit tunnel (NPET), a site adjacent to the PTC.

This dual targeting of the ribosomal machinery enhances their combined antibacterial effect.

Antitumor Activity: Microtubule Stabilization
In addition to its antibacterial properties, Lankacidin C demonstrates considerable antitumor

activity against various cancer cell lines, including leukemia, melanoma, and lymphosarcoma.

Its anticancer mechanism is attributed to its ability to function as a microtubule-stabilizing
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agent, similar to the well-known chemotherapeutic drug, paclitaxel. By binding to the paclitaxel-

binding site on β-tubulin, Lankacidin C promotes tubulin polymerization and stabilizes

microtubules. This disruption of microtubule dynamics leads to mitotic arrest, ultimately

triggering apoptosis in cancer cells.

Signaling and Biosynthetic Pathways
The following diagrams illustrate the key molecular pathways associated with Lankacidin C.
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Mechanism of Antibacterial Action of Lankacidin C
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Caption: Antibacterial mechanism of Lankacidin C.
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Mechanism of Antitumor Action of Lankacidin C
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Caption: Antitumor mechanism of Lankacidin C.
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Experimental Protocols
Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Lankacidin C on cancer cell lines.

Materials:

Cancer cell line of interest (e.g., HeLa, T47D)

Complete culture medium

Lankacidin C (dissolved in DMSO)

96-well flat-bottom sterile plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

sterile PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

Compound Treatment: Prepare serial dilutions of Lankacidin C in complete culture medium.

Remove the old medium and add 100 µL of the various Lankacidin C concentrations. Include

a vehicle control (DMSO) and a no-treatment control.

Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of

MTT to formazan crystals by viable cells.

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each

well. Pipette up and down to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

In Vitro Tubulin Polymerization Assay
This assay measures the effect of Lankacidin C on the polymerization of purified tubulin.

Materials:

Purified tubulin (>99% pure)

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

GTP solution (100 mM)

Lankacidin C

DMSO (vehicle control)

Pre-warmed 96-well microplate

Temperature-controlled microplate reader

Procedure:

Reagent Preparation: On ice, reconstitute purified tubulin in General Tubulin Buffer to a final

concentration of 3-5 mg/mL. Prepare a working solution of GTP by diluting the stock to 10

mM in General Tubulin Buffer.

Reaction Setup (on ice): In a pre-chilled 96-well plate, add the desired concentrations of

Lankacidin C or DMSO. Add the tubulin solution and GTP (final concentration 1 mM).

Polymerization Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C.

Measure the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.
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Immunofluorescence for Microtubule Visualization
This protocol allows for the visualization of Lankacidin C's effect on the microtubule

cytoskeleton.

Materials:

T47D cells

Lankacidin C

DMSO (vehicle control)

Colchicine and Paclitaxel (as controls)

4% Paraformaldehyde in PBS

0.1% Triton X-100 in PBS

Blocking Buffer (1% BSA in PBS)

Primary antibody: anti-α-tubulin

Fluorescently labeled secondary antibody

DAPI

Mounting medium

Fluorescence microscope

Procedure:

Cell Culture and Treatment: Seed T47D cells on coverslips in a 24-well plate. Treat the cells

with 1 µM Lankacidin C, DMSO, 0.5 µM colchicine, or 100 nM paclitaxel for 2 hours.

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes,

followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
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Blocking and Antibody Incubation: Block with 1% BSA for 1 hour. Incubate with the primary

anti-α-tubulin antibody, followed by the fluorescently labeled secondary antibody.

Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope

slides using mounting medium.

Imaging: Visualize the cells using a fluorescence microscope.

Quantitative Data Summary
Assay Cell Line

Lankacidin C
Concentration

Result

Cell Viability HeLa IC50 ~1 µM (72h)

T47D IC50 ~0.5 µM (72h)

Tubulin

Polymerization
In vitro 10 µM

Increased rate and

extent of

polymerization

In vitro 100 µM

Significantly increased

rate and extent of

polymerization

Protein Synthesis

Inhibition
E. coli cell-free IC50 ~0.3 µM

S. aureus 70S

ribosomes

IC50 (puromycin

reaction)
0.32 ± 0.02 µM

Conclusion
Lankacidin C is a promising natural product with a unique dual mechanism of action that

warrants further investigation for its potential as both an antibacterial and an antitumor agent.

The detailed chemical information and experimental protocols provided in this guide are

intended to serve as a valuable resource for the scientific community to advance the research

and development of this multifaceted molecule.
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To cite this document: BenchChem. [Unveiling the Multifaceted Nature of Lankacidin C: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623353#what-is-the-chemical-structure-of-lc-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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